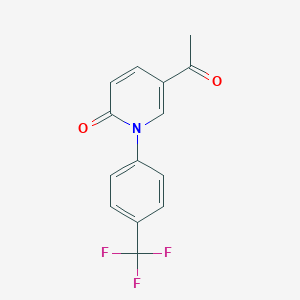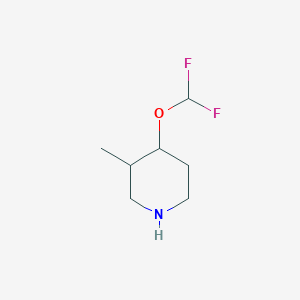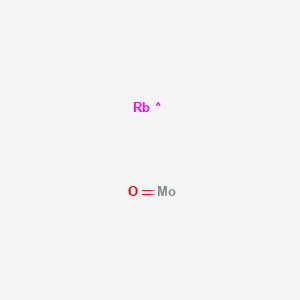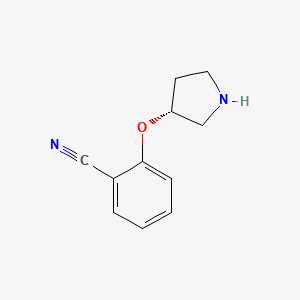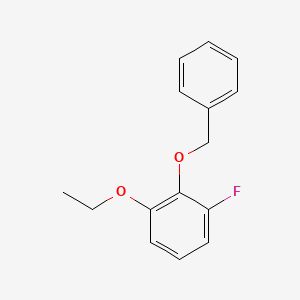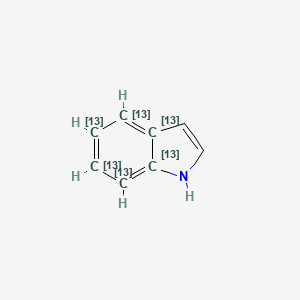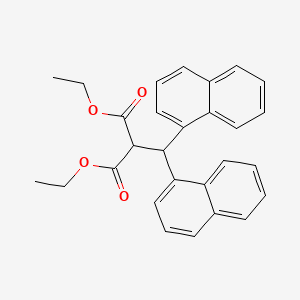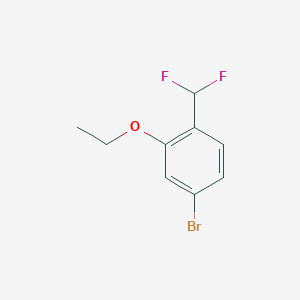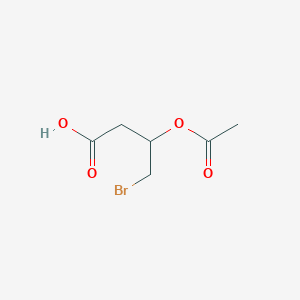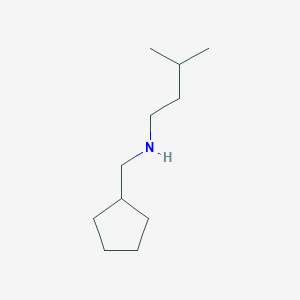
N-(cyclopentylmethyl)-3-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopentylmethyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentylmethyl group attached to the nitrogen atom and a 3-methylbutan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylmethyl)-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 3-methylbutan-1-amine with cyclopentylmethyl ketone. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of 3-methylbutan-1-amine with cyclopentylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.
化学反応の分析
Types of Reactions
N-(cyclopentylmethyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Amine oxides, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
N-(cyclopentylmethyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.
作用機序
The mechanism of action of N-(cyclopentylmethyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity.
類似化合物との比較
Similar Compounds
Cyclopentylamine: A simpler amine with a cyclopentyl group attached to the nitrogen atom.
3-Methylbutan-1-amine: The parent compound without the cyclopentylmethyl group.
N-(cyclopentylmethyl)-2-methylpropan-1-amine: A structural isomer with a different alkyl chain.
Uniqueness
N-(cyclopentylmethyl)-3-methylbutan-1-amine is unique due to the presence of both a cyclopentylmethyl group and a 3-methylbutan-1-amine backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C11H23N |
|---|---|
分子量 |
169.31 g/mol |
IUPAC名 |
N-(cyclopentylmethyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H23N/c1-10(2)7-8-12-9-11-5-3-4-6-11/h10-12H,3-9H2,1-2H3 |
InChIキー |
SFJVVMBRQRTBHK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNCC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



